8-Methylisoquinoline-6-carboxylicacid
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Overview
Description
8-Methylisoquinoline-6-carboxylicacid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound is characterized by a benzene ring fused to a pyridine ring, with a methyl group at the 8th position and a carboxylic acid group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 8-Methylisoquinoline-6-carboxylicacid, can be achieved through various methods. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly . For example, the use of microwave-assisted synthesis and solvent-free conditions has been explored to produce high yields of isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinoline-6-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
8-Methylisoquinoline-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Methylisoquinoline-6-carboxylicacid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in cells. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by triggering oxidative stress and mitochondrial dysfunction .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the methyl and carboxylic acid groups.
6-Methylisoquinoline: Similar to 8-Methylisoquinoline-6-carboxylicacid but lacks the carboxylic acid group.
8-Methylisoquinoline: Similar to this compound but lacks the carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 8th position and the carboxylic acid group at the 6th position. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
8-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-4-9(11(13)14)5-8-2-3-12-6-10(7)8/h2-6H,1H3,(H,13,14) |
InChI Key |
RTGVGYPGQBGGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)C(=O)O |
Origin of Product |
United States |
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